N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide typically involves the Castagnoli–Cushman reaction. This reaction is employed to synthesize a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives. The reaction conditions are mild and allow for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
the general approach involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position of the dihydroisoquinolinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, allowing for the efficient synthesis of the desired products .
Major Products Formed
The major products formed from these reactions include various N-substituted 3,4-dihydroisoquinolinone derivatives, which have been shown to exhibit significant biological activity .
Scientific Research Applications
N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a scaffold for the synthesis of various bioactive molecules.
Biology: It has been studied for its potential antioomycete activity against phytopathogens.
Medicine: The compound and its derivatives have shown potential in the development of new therapeutic agents.
Industry: It is used in the synthesis of agrochemical active ingredients.
Mechanism of Action
The mechanism of action of N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide involves the disruption of biological membrane systems. This disruption is believed to be due to the compound’s ability to interact with and destabilize lipid bilayers, leading to cell membrane damage .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 3,4-dihydroisoquinolin-1(2H)-one derivatives, such as:
N-alkylated 3,4-dihydroisoquinolinones: These compounds have substituents at the 3-position and exhibit various biological activities.
Benzanilides: These compounds contain an anilide group with a benzene ring and have similar structural features.
Uniqueness
N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to disrupt biological membranes makes it a promising candidate for further research and development in various fields .
Properties
CAS No. |
112010-83-0 |
---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-(3-oxo-1-phenyl-2H-isoquinolin-4-yl)acetamide |
InChI |
InChI=1S/C17H14N2O2/c1-11(20)18-16-14-10-6-5-9-13(14)15(19-17(16)21)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20)(H,19,21) |
InChI Key |
WUOHOJKHSVPLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC=CC2=C(NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.